molecular formula C12H20S B1209704 2-Octylthiophene CAS No. 880-36-4

2-Octylthiophene

Cat. No. B1209704
CAS RN: 880-36-4
M. Wt: 196.35 g/mol
InChI Key: GIFWAJGKWIDXMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for 2-Octylthiophene derivatives involve various coupling reactions, including oxidative coupling and Stille coupling. For instance, oligothiophenes surrounded by bicyclo[2.2.2]octene frameworks have been prepared through oxidative coupling of lithiated monomers and Stille coupling of dibromo-thiophene derivatives, demonstrating the versatility in synthesizing thiophene-based compounds with complex architectures (Wakamiya et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Octylthiophene derivatives can exhibit significant steric hindrance due to substituents, affecting their electronic properties and intermolecular interactions. For instance, the crystal structure of certain thiophene derivatives showcases a bent pi-dimeric structure formed by mutual attraction at the central position to minimize steric repulsion, highlighting the impact of molecular structure on the physical behavior of these compounds (Yamazaki et al., 2006).

Chemical Reactions and Properties

2-Octylthiophene and its polymers undergo various chemical reactions that modify their electronic and optical properties. The introduction of electron-withdrawing or electron-donating groups through functionalization can significantly impact the material's photophysical behavior. Electropolymerization is a notable method for synthesizing polythiophenes with pendant groups, allowing for the modification of their electrochemical and electronic properties (Li et al., 2016).

Physical Properties Analysis

The physical properties of 2-Octylthiophene derivatives, including crystallinity and thermal stability, are crucial for their application in electronic devices. Polythiophenes with alkyl substituents like octyl groups display unique solubility and film-forming capabilities, critical for their use in organic electronics and optoelectronics. The degree of crystallinity and molecular ordering significantly affects their conductive properties and device performance (Aasmundtveit et al., 2000).

Chemical Properties Analysis

The chemical properties of 2-Octylthiophene derivatives are influenced by their molecular structure and substituents, which determine their oxidation potential, bandgap, and electronic conductivity. The synthesis of derivatives with specific functional groups or structural modifications allows for the tuning of these properties for applications in organic electronics, such as field-effect transistors, solar cells, and light-emitting diodes. The ability to undergo redox reactions and form stable radical cations or dications is essential for their application in energy storage and electronic materials (Nishinaga et al., 2004).

Scientific Research Applications

Summary of the Application

2-Octylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers .

Methods of Application or Experimental Procedures

The synthesis of these polymers involves organometallic polycondensation strategies, with nickel- and palladium-based protocols being the main focus . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Results or Outcomes

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

2. Therapeutic Applications

Summary of the Application

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Results or Outcomes

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effectual drugs in present respective disease scenario .

3. Electronic and Optoelectronic Devices

Summary of the Application

2-Octylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers .

Methods of Application or Experimental Procedures

The synthesis of these polymers involves organometallic polycondensation strategies, with nickel- and palladium-based protocols being the main focus . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Results or Outcomes

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

4. Field-Effect Transistors, Electroluminescent Devices, Solar Cells, Photochemical Resists, Nonlinear Optic Devices, Batteries, Diodes, and Chemical Sensors

Summary of the Application

2-Octylthiophene is used in the synthesis of polythiophenes, which have applications in field-effect transistors, electroluminescent devices, solar cells, photochemical resists, nonlinear optic devices, batteries, diodes, and chemical sensors .

Results or Outcomes

Polythiophenes demonstrate interesting optical properties resulting from their conjugated backbone, as demonstrated by the fluorescence of a substituted polythiophene solution under UV irradiation . The optical properties of these materials respond to environmental stimuli, with dramatic color shifts in response to changes in solvent, temperature, applied potential, and binding to other molecules .

5. Synthesis of BODIPY Dye

Summary of the Application

2-Octylthiophene is used in the synthesis of BODIPY dye . BODIPY dyes are a class of fluorescent dyes, known for their high fluorescence quantum yield, good photostability, and tunable absorption/emission wavelengths .

Methods of Application or Experimental Procedures

The synthesis of BODIPY dye involves dissolving 5-octylthiophene-2-carbaldehyde into the excess of pyrrole to afford 2 . The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

BODIPY dyes are widely used in biological imaging and sensing, photodynamic therapy, and organic light-emitting diodes (OLEDs) due to their excellent photophysical properties .

6. Active Pharmaceutical Ingredients

Summary of the Application

2-Octylthiophene is used in the synthesis of active pharmaceutical ingredients (APIs) . Thiophene-based scaffolds show a wide spectrum of biological activities .

Results or Outcomes

Thiophene-based APIs are available in the market . They have been proven to be effectual drugs in present respective disease scenario .

Future Directions

2-Octylthiophene has attracted attention due to its potential as a semiconducting material, especially in polymeric solar cells. A new group of carbon nanomaterials modified with poly(3-octylthiophene-2,5-diyl) for solid-contact layers in ion-selective electrodes has been obtained . This modification greatly improved the hydrophobicity of the materials .

properties

IUPAC Name

2-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFWAJGKWIDXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236753
Record name 2-n-Octylthiophene
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Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octylthiophene

CAS RN

880-36-4
Record name 2-Octylthiophene
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Record name 2-n-Octylthiophene
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Record name 2-n-Octylthiophene
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Record name 2-octylthiophene
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Synthesis routes and methods

Procedure details

Thiophene (59.9 g, 0.713 mol) and dehydrated tetrahydrofran (hereinafter referred to as “THF”) (200 ml) were placed in a 1000-ml three-necked flask equipped with a 200-ml dropping funnel and a reflux tube. The solution was cooled to −78° C., and a solution (200 ml) of n-butyllithium (2.6 M) in n-hexane was added dropwise to the cooled solution over a period of about one hr. After the completion of the dropwise addition, the mixture was stirred at −78° C. for about one hr. Thereafter, the reaction temperature was raised to room temperature. At that temperature, the mixture was again stirred for one hr, and 1-bromooctane (91.8 g, 0.475 mol) was added dropwise thereto at 0° C. over a period of about one hr. After the completion of the dropwise addition, the reaction temperature was raised to room temperature, and, at that temperature, the mixture was stirred overnight. After the completion of the reaction, water (200 ml) was added, and the organic layer was extracted with diethyl ether, was dried over sodium sulfate, and was applied to column chromatography (n-hexane) to give an objective compound 2-octylthiophene as a yellow liquid (99.9 g, yield 97.8%). An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.28 (m, 10H), 1.67 (m, 2H), 2.81 (t, 2H, J=7.32 Hz), 6.77 (dd, 1H, J=0.976 Hz, J=3.90 Hz), 6.91 (dd, 1H, J=3.90 Hz, J=4.88 Hz), 7.10 (dd, 1H, J=0.976 Hz, J=4.88 Hz).
Quantity
59.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
91.8 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
97.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
J Chen, L Duan, M Xiao, Q Wang, B Liu… - Journal of Materials …, 2016 - pubs.rsc.org
… the photovoltaic performance of SMs with A–Ar–A and Ar(A–D) 2 frameworks, in this work, we used 2,7-pyrene (Py) as a central Ar core, DPP as the armed A unit and 2-octylthiophene (…
Number of citations: 33 pubs.rsc.org
M Li, Z Qiu, G Zhang, Y Liu, L Xiong, D Bai… - Journal of Materials …, 2018 - pubs.rsc.org
… symmetrical narrow-band gap SMs with a D(A–Ar) 2 skeleton, named FBT(PyDPP-T) 2 , FBT(IID-T) 2 and FBT(TDPP-T) 2 , containing FBT as the central D core and a 2-octylthiophene …
Number of citations: 22 pubs.rsc.org
D Yu, Y Liu, M Xiao, Q Fan, W Su, X Li, H Tan… - Dyes and …, 2016 - Elsevier
… DPP-ThCN) 2 and Ph(DPP-ThR) 2 were synthesized and characterized, in which diketopyrrolopyrrole-phenyl-diketopyrrolopyrrole was used as the core, donor units of 2-octylthiophene …
Number of citations: 19 www.sciencedirect.com
M Li, Z Li, Z Yang, Z Liu, K Zhang, L Yang, Q Peng… - Dyes and …, 2019 - Elsevier
To research the effects of different kinds of terminals on the solar cell performance, in this paper, carbazole (Cz), 2-octylthiophene (T) and 2-octylhiothiophene (TS) units are picked as …
Number of citations: 9 www.sciencedirect.com
M Li, G Zhang, L Xiong, M Zhu, Y Pei, Q Peng, Y Liu - Dyes and Pigments, 2018 - Elsevier
… DTTFB(PyDPP-T) 2 , DTTFB(TDPP-T) 2 and DTTFB(IID-T) 2 were synthesized and characterized, appending rigid phenyl tetrafluoride unit into the donor central core, 2-octylthiophene …
Number of citations: 12 www.sciencedirect.com
서동학 - … Electromaterials Science Symposium in Universtiy of …, 2006 - scholarworks.bwise.kr
ScholarWorks@Hanyang University: Electrical properties of poly(2-octylthiophene-co-3(3-thenyl)benzonitrile)for electronic applications … Electrical properties of poly(2-octylthiophene-co-3(3-thenyl)benzonitrile)for …
Number of citations: 0 scholarworks.bwise.kr
A Meshoulam, A Amrani - Organic geochemistry, 2017 - Elsevier
… BT (benzothiophene), DBT (dibenzothiophene), 3-PT (3-phenylthiophene) and 2-OT (2-octylthiophene) were used to represent organic sulfur compounds with a range of thermal …
Number of citations: 12 www.sciencedirect.com
T Sasaki, M Yoshino, Y Naka, KV Le, T Sassa - RSC advances, 2016 - pubs.rsc.org
… (2) 5-Bromo-3-methyl-2-octylthiophene 12 . 3-Methyl-2-octylthiophene (1.43 g, 6.8 mmol) was dissolved in a dry DMF (15 mL) and cooled to 0 C. N-Bromosuccinimide (NBS, 1.47 g, 8.2 …
Number of citations: 9 pubs.rsc.org
D Patra, TY Huang, CC Chiang… - … applied materials & …, 2013 - ACS Publications
In this study, we have strategically designed and convergently synthesized two novel, symmetrical, and linear A–D–A-type π-conjugated donor molecules (TBDTCNR, TBDTCN), each …
Number of citations: 74 pubs.acs.org
M Miyasaka, A Rajca - Synlett, 2004 - thieme-connect.com
… 4-Bromo-2-octylthiophene 7 is prepared according to two routes (Scheme [1] ). [20] In route … Monoalkylation of metallated thiophene provides 2-octylthiophene 9, which is brominated …
Number of citations: 29 www.thieme-connect.com

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